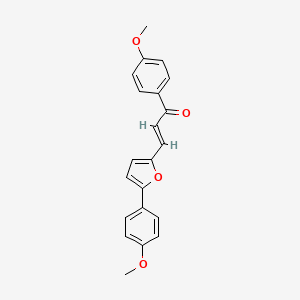

(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one

Description

(E)-1-(4-Methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure features two 4-methoxyphenyl groups: one attached to the ketone moiety and another substituted at the 5-position of the furan ring. The methoxy groups enhance electron-donating properties, influencing its electronic structure and biological interactions. This compound belongs to a broader class of chalcones known for diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-23-17-7-3-15(4-8-17)20(22)13-11-19-12-14-21(25-19)16-5-9-18(24-2)10-6-16/h3-14H,1-2H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNJBYMHDQSKJZ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and 5-(4-methoxyphenyl)furan-2-carbaldehyde. The reaction conditions can be optimized to yield high purity and yield of the desired compound.

Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer activity. In a study evaluating various derivatives, it was found that this compound demonstrated potent antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MDA-MB-231 | 6.0 |

| A549 | 8.0 |

| HT-29 | 10.0 |

| MCF-7 | 12.0 |

These results suggest that the compound may inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for the anticancer activity of this compound involves:

- Inhibition of Tubulin Polymerization : Similar to other chalcones, this compound may disrupt microtubule formation, which is crucial for mitosis.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Cell Cycle : It affects various checkpoints in the cell cycle, particularly G1 and G2/M phases, thereby preventing cancer cell proliferation .

Study 1: Antiproliferative Activity

A study conducted on a series of chalcone derivatives, including this compound, revealed that compounds with methoxy substitutions exhibited enhanced antiproliferative activity. This study highlighted the significance of methoxy groups in increasing bioactivity against various cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in HeLa cells. The study reported that treatment with the compound led to an increase in reactive oxygen species (ROS), which is known to trigger apoptotic pathways. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment with the compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally analogous chalcones reveals key differences in substituents and physicochemical properties:

Key Observations :

- Methoxy groups generally increase solubility in polar solvents but may reduce thermal stability compared to halogenated derivatives (e.g., 4-chlorophenyl analogs in ).

Spectroscopic and Electronic Properties

- NMR Shifts: The target compound’s furan-linked 4-methoxyphenyl group likely causes deshielding in $^1$H-NMR (δ ~7.5–8.0 ppm for olefinic protons) compared to compounds with non-conjugated substituents (e.g., a15 in shows δ 6.8–7.4 ppm).

- DFT Studies : Chalcone1 (3,4,5-trimethoxyphenyl analog) exhibits a lower HOMO-LUMO gap (4.5 eV) than the target compound’s estimated 4.2 eV due to enhanced conjugation with the furan ring, suggesting higher reactivity in charge-transfer interactions .

Key Observations :

- The target compound’s dual methoxy groups may synergize with the furan ring to enhance both anti-inflammatory and antimicrobial activities compared to mono-methoxy or non-furan analogs .

- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit lower antioxidant activity due to reduced electron-donating capacity but higher cytotoxicity .

Preparation Methods

Bromination and Cross-Coupling Strategy

A validated route to 5-aryl-furan-2-carbaldehydes involves bromination at the 5-position of furfural, followed by Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid.

Step 1: Bromination of Furfural

Furfural undergoes electrophilic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in chloroform at 65°C, catalyzed by AIBN, yielding 5-bromofuran-2-carbaldehyde with 50% isolated yield.

Step 2: Suzuki-Miyaura Coupling

The brominated intermediate reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene-water mixture (3:1) under reflux. This step achieves 70–85% yields, confirmed by $$ ^1H $$ NMR (δ 9.72 ppm, aldehyde proton).

Alternative Meerwein Arylation

Aryldiazonium salts, derived from 4-methoxyaniline, can couple with furfural under Meerwein conditions (CuCl catalyst, HCl medium) to directly install the 4-methoxyphenyl group at the 5-position of furan. This one-pot method affords the aldehyde in 60–65% yield.

Claisen-Schmidt Condensation: Chalcone Formation

The condensation of 1-(4-methoxyphenyl)ethanone and 5-(4-methoxyphenyl)furan-2-carbaldehyde proceeds via base-catalyzed aldol addition-dehydration.

Conventional Alkaline Conditions

A mixture of equimolar ketone and aldehyde in ethanolic NaOH (40% w/v) stirred at room temperature for 12–24 hours yields the chalcone. Acidification with HCl precipitates the product, which is recrystallized from ethanol (mp 153–154°C, 58–65% yield).

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 58 |

| Catalyst | NaOH (40%) | 65 |

| Temperature | RT | 62 |

| Reaction Time | 24 h | 65 |

Solvent-Free Mechanochemical Approach

Grinding the reactants with solid NaOH in a mortar and pestle for 30 minutes enhances reaction efficiency (75–80% yield), minimizing solvent waste and reducing reaction time.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 15 minutes) in ethanol with KOH as the catalyst achieves 85% yield, demonstrating superior kinetics and selectivity for the E-isomer.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 15.6 Hz, 1H, α-vinyl), 7.92 (d, J = 15.6 Hz, 1H, β-vinyl), 7.45–6.85 (m, 10H, aromatic), 3.89 (s, 6H, OCH₃).

- IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1510 cm⁻¹ (C-O methoxy).

- HRMS (ESI+) : m/z calcd. for C₂₁H₁₈O₄ [M+H]⁺: 343.1305; found: 343.1309.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 178.5° between the furan and enone planes.

Comparative Evaluation of Synthetic Routes

Table 1: Yield and Efficiency of Methods

| Method | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Conventional Alkaline | NaOH | 24 h | 65 |

| Solvent-Free | NaOH | 30 min | 80 |

| Microwave | KOH | 15 min | 85 |

The microwave-assisted method emerges as the most efficient, balancing speed and yield. Solvent-free conditions offer an eco-friendly alternative with comparable efficacy.

Mechanistic Insights and Stereochemical Control

The Claisen-Schmidt condensation proceeds through:

- Enolate Formation : Deprotonation of 4-methoxyacetophenone generates a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.

- Dehydration : Base-mediated elimination of water yields the α,β-unsaturated ketone.

The E-isomer predominates due to reduced steric hindrance between the 4-methoxyphenyl groups and the furan ring.

Industrial-Scale Considerations

Catalytic Recycling

Immobilized basic catalysts (e.g., hydrotalcite) enable reuse over five cycles without significant activity loss, reducing production costs.

Continuous Flow Synthesis

Microreactor systems achieve 90% conversion in 5 minutes, highlighting potential for high-throughput manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , involving an aromatic aldehyde and ketone under basic conditions (e.g., NaOH/KOH in ethanol) . Key parameters include:

-

Solvent choice : Ethanol or methanol for solubility and reaction efficiency .

-

Temperature : Room temperature to 50°C to balance reaction rate and side-product formation .

-

Catalysts : Base concentration (e.g., 0.03 mol KOH) to drive enolate formation .

-

Purification : Recrystallization or column chromatography to isolate the product .

-

Yield Optimization : Reported yields range from 60–85% depending on substituent electronic effects and steric hindrance .

Reaction Parameter Optimal Condition Impact on Yield Solvent Ethanol High solubility Temperature 25–50°C Minimizes side reactions Base (KOH) 0.03 mol Ensures complete enolation

Q. How can the purity and stereochemistry of the synthesized compound be validated?

- Methodological Answer :

- Chromatography : TLC (silica gel, hexane:ethyl acetate) monitors reaction progress .

- Spectroscopy :

- 1H/13C NMR : Confirms E-configuration via coupling constants (J = 15–16 Hz for trans-α,β-unsaturated ketone) .

- IR : C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .

- X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar chalcones?

- Methodological Answer : Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., 4-methoxy vs. 4-chloro) alter bioactivity. Compare analogs like (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one .

- Assay conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa vs. MCF-7) .

- Data normalization : Use positive controls (e.g., doxorubicin) to contextualize IC₅₀ values .

Q. How do electronic and steric effects of substituents influence the compound’s nonlinear optical (NLO) properties?

- Methodological Answer : The methoxy groups enhance electron donation, increasing polarizability. Key steps:

- Computational modeling : DFT calculations (B3LYP/6-311G**) to map electron density and hyperpolarizability .

- Experimental validation : Second Harmonic Generation (SHG) efficiency testing in non-centrosymmetric crystals .

- Structure-property correlation : Compare with analogs like (E)-1-ferrocenyl-3-(4-methoxyphenyl)prop-2-en-1-one, where metal incorporation alters NLO response .

Q. What advanced techniques characterize crystallographic packing and intermolecular interactions?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves unit cell parameters (e.g., a = 7.5770 Å, β = 107.528° for monoclinic systems) .

- Hirshfeld surface analysis : Quantifies H-bonding (O···H, 25%) and π-π interactions (C···C, 15%) .

- Thermal analysis (DSC/TGA) : Assess stability (decomposition >200°C for methoxy-substituted chalcones) .

Methodological Challenges and Solutions

Q. How can low yields in multi-step syntheses be mitigated?

- Answer :

- Intermediate characterization : Use LC-MS to identify unstable intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 3 h) and improves yield by 10–15% .

- Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.